molecular formula C27H22N2O3 B2555232 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 955686-66-5

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2555232
CAS No.: 955686-66-5
M. Wt: 422.484
InChI Key: KPBCIYAXROXCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule featuring a tetrahydroisoquinoline core substituted with a furan-2-carbonyl group at position 2 and a biphenyl-4-carboxamide moiety at position 6. The compound combines structural elements from two pharmacologically significant classes: (1) tetrahydroisoquinolines, known for modulating neurotransmitter receptors (e.g., orexin receptors) , and (2) biphenyl carboxamides, which exhibit diverse bioactivities, including antagonism of ion channels like TRP (Transient Receptor Potential) .

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O3/c30-26(22-10-8-20(9-11-22)19-5-2-1-3-6-19)28-24-13-12-21-14-15-29(18-23(21)17-24)27(31)25-7-4-16-32-25/h1-13,16-17H,14-15,18H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBCIYAXROXCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, including enzyme inhibition and receptor binding. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The compound's structure includes a furan ring, a tetrahydroisoquinoline moiety, and a biphenyl carboxamide group. This combination contributes to its diverse biological activities. The molecular formula is C24H24N2O4C_{24}H_{24}N_{2}O_{4} with a molecular weight of approximately 420.46 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Furan-2-carbonyl Intermediate : Synthesized from furan-2-carboxylic acid using thionyl chloride.
  • Coupling with Tetrahydroisoquinoline : Reacting the furan-2-carbonyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base (e.g., triethylamine).
  • Introduction of Biphenyl Group : Finalizing the product through coupling reactions that introduce the biphenyl moiety.

These synthetic routes allow for modifications that can enhance biological activity or target specific pathways.

Antitumor Activity

Research has shown that compounds with similar structural motifs exhibit significant antitumor activity. For instance, tetrahydroisoquinoline derivatives have been studied for their ability to inhibit cancer cell proliferation across various cell lines such as K562 and HepG2 . The structural characteristics of this compound suggest it may possess similar properties.

Enzyme Inhibition

The compound is hypothesized to interact with enzymes involved in inflammatory pathways. For example, studies on related compounds indicate strong inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2 isozyme . The IC50 values for related compounds range from 0.023 to 0.125 µM , suggesting that modifications to the core structure could yield potent inhibitors.

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have also been investigated for their neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the furan and isoquinoline structures may enhance antioxidant activity and protect neuronal cells from oxidative stress .

Case Studies

Several studies have explored the pharmacological potential of similar compounds:

  • Anticancer Studies : A study evaluated a series of tetrahydroisoquinoline derivatives for their cytotoxic effects against various cancer cell lines. Compounds demonstrated significant growth inhibition and induced apoptosis in resistant strains of cancer cells .
  • Inflammatory Response : Research on sulfonamide derivatives indicated that modifications to the tetrahydroisoquinoline scaffold could lead to enhanced anti-inflammatory responses in models of acute inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its hybrid architecture, merging tetrahydroisoquinoline and biphenyl carboxamide functionalities. Below is a systematic comparison with similar compounds from published studies:

Biphenyl Carboxamide Derivatives

describes biphenyl carboxamides with varied N-substituents (Table 1). Unlike the target compound, these analogs lack the tetrahydroisoquinoline core but share the biphenyl-4-carboxamide backbone. For example:

  • N-Cyclooctyl-[1,1′-biphenyl]-4-carboxamide (7) : Cyclic aliphatic substituents yield moderate yields (50%) and simpler synthesis workflows .
  • N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-[1,1′-biphenyl]-4-carboxamide (9) : Incorporation of a partially saturated naphthalene ring improves lipophilicity but reduces yield (69%) compared to aliphatic analogs .

Tetrahydroisoquinoline-Based Compounds

reports tetrahydroisoquinolines substituted with benzyl, methoxy, and piperidinyl-ethoxy groups (Table 1). These analogs, such as Compound 21 (78% yield), prioritize bulkier substituents for orexin receptor antagonism . The target compound diverges by integrating a biphenyl carboxamide (enhancing aromatic stacking) and a furan-2-carbonyl group (introducing heterocyclic polarity).

Key distinction : The furan moiety may confer improved solubility or metabolic stability compared to purely phenyl-based substituents in analogs.

Heterocyclic Carboxamide Analogs

details VM-7 , a biphenyl carboxamide with a nitrate ester and ethylphenyl group. While VM-7 shares the biphenyl carboxamide scaffold, its substituents (e.g., nitrate ester) suggest divergent pharmacology, possibly targeting vasodilation or nitric oxide pathways .

Comparative Data Table

Table 1. Structural and Synthetic Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (%) Melting Point (°C) Biological Activity (Inferred)
Target Compound C₃₁H₂₆N₂O₃ 486.55 Tetrahydroisoquinoline, furan, biphenyl N/A* N/A TRP/Orexin modulation?
N-Cyclooctyl-[1,1′-biphenyl]-4-carboxamide (7) C₂₁H₂₅NO 307.43 Cyclooctyl 50 N/A TRP antagonism
VM-7 C₂₄H₂₂N₂O₅ 418.15 Ethylphenyl, nitrate ester 65.24 128–130 Vasodilation?
Compound 21 C₃₉H₄₃N₃O₅ 633.78 Benzyl, methoxy, benzyloxy 78 N/A Orexin-1 antagonism

Research Implications and Gaps

  • Pharmacological Profile : The biphenyl carboxamide group in the target compound may enhance binding to aromatic-rich regions of receptors (e.g., TRP channels), while the furan-2-carbonyl group could modulate metabolic stability .
  • Synthetic Challenges : The compound’s structural complexity likely necessitates multi-step synthesis, contrasting with the straightforward procedures for analogs .
  • Contradictions : compounds prioritize bulkier groups (e.g., benzyl, piperidinyl) for orexin antagonism, suggesting the target compound’s furan-biphenyl system may favor alternate targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.